molecular formula C11H7FN2O3 B2819294 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid CAS No. 1181245-30-6

1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid

Cat. No.: B2819294
CAS No.: 1181245-30-6
M. Wt: 234.186
InChI Key: QQIVGQDNKIPKLR-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a fluorophenyl group and a carboxylic acid group

Scientific Research Applications

1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent yields .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid is unique due to the combination of the fluorophenyl group and the pyridazine ring, which imparts specific chemical and biological properties. This combination allows for unique interactions and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-(2-fluorophenyl)-4-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-8(7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIVGQDNKIPKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=O)C(=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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